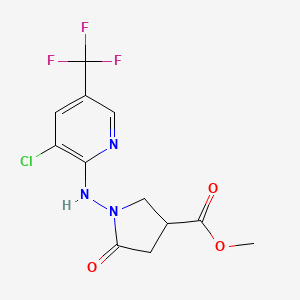

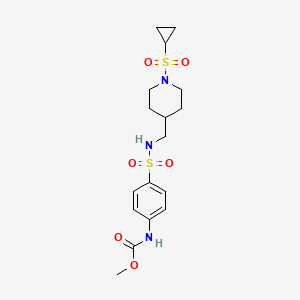

Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate," is not directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and properties of structurally related compounds, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of various pyrrolidine and pyridine derivatives is a common theme across the studies, which may share similar synthetic pathways or chemical properties with the target compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with different pyridine or pyrrolidine derivatives. For example, one study describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which could be analogous to the synthesis of the target compound . Another paper details the alkylation of a pyridine derivative to produce a compound with antifungal activity . These methods suggest that the synthesis of the target compound might also involve catalytic systems or alkylation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the stereochemistry of certain pyrrolidine derivatives was characterized by single crystal X-ray diffraction . This implies that similar analytical methods could be employed to determine the molecular structure of "Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate."

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and include cyclization, alkylation, and reactions with reagents such as the Vilsmeier–Haack reagent . These reactions are crucial for introducing various functional groups and achieving the desired molecular complexity. The target compound may also undergo similar chemical transformations during its synthesis or in subsequent applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. For example, the acid dissociation constants of certain pyrrolidine derivatives were determined, which is an important property affecting the compound's behavior in different pH environments . Additionally, the antimicrobial activity of some derivatives indicates potential biological applications, which could also be relevant for the target compound .

Applications De Recherche Scientifique

Hydrogen Bonding in Anticonvulsant Enaminones

The research on enaminones, including similar compounds to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate, reveals insights into their hydrogen bonding. Structures like methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate exhibit significant hydrogen bonding, forming infinite chains of molecules. This structural understanding aids in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Aminopyrroles

Another application is in the synthesis of trifluoromethyl-substituted aminopyrroles, utilizing similar compounds as building blocks. This synthesis involves a strategy centered around 2H-azirine ring expansion, leading to derivatives with potential pharmacological applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Antibacterial Agents Synthesis

Compounds structurally related to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate have been studied for their role in synthesizing antibacterial agents. They exhibit significant in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents (Bouzard et al., 1992).

Alkyl Pyridinecarboxylates Synthesis

The compound is utilized in the synthesis of various pyridinecarboxylates. For instance, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, demonstrates the versatility of this chemical in creating diverse molecular structures (Coppo & Fawzi, 1998).

Novel Ethyl Pyrano[2,3-b]pyridine-3-carboxylate Derivatives

This compound is also instrumental in preparing novel ethyl pyrano[2,3-b]pyridine-3-carboxylate derivatives expected to have antihypertensive activity. It highlights the potential of this compound in developing new therapeutic agents (Kumar & Mashelker, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3O3/c1-22-11(21)6-2-9(20)19(5-6)18-10-8(13)3-7(4-17-10)12(14,15)16/h3-4,6H,2,5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYPMZETYDDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)